molecular formula C25H28N2O4 B11139624 N-[2-(4-pyridyl)ethyl]-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide

N-[2-(4-pyridyl)ethyl]-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide

Cat. No.: B11139624
M. Wt: 420.5 g/mol
InChI Key: OPVUIGZDNPSIRD-UHFFFAOYSA-N
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Description

N-[2-(4-pyridyl)ethyl]-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide is a complex organic compound that features a pyridyl group and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-pyridyl)ethyl]-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide typically involves multiple steps:

    Formation of the chromenyl core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromene.

    Attachment of the pyridyl group:

    Formation of the propanamide linkage: This final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-pyridyl)ethyl]-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-pyridyl)ethyl]-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(4-pyridyl)ethyl]-3-(4,8,8-trimethyl-2-oxo-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-3-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the pyridyl group and the chromenyl core can influence its binding interactions and overall stability.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-(2-pyridin-4-ylethyl)-3-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)propanamide

InChI

InChI=1S/C25H28N2O4/c1-16-19(4-5-23(28)27-13-9-17-7-11-26-12-8-17)24(29)30-22-15-21-18(14-20(16)22)6-10-25(2,3)31-21/h7-8,11-12,14-15H,4-6,9-10,13H2,1-3H3,(H,27,28)

InChI Key

OPVUIGZDNPSIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC(OC3=C2)(C)C)CCC(=O)NCCC4=CC=NC=C4

Origin of Product

United States

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